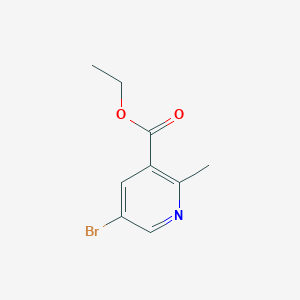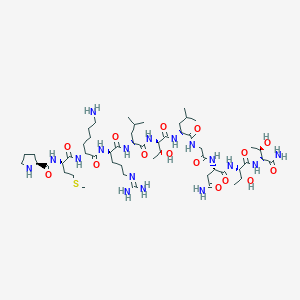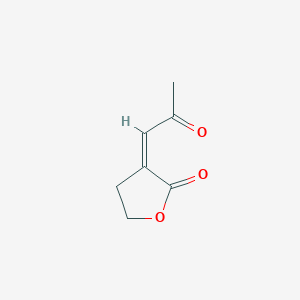
(3Z)-3-(2-oxopropylidene)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(2-oxopropylidene)oxolan-2-one, commonly known as Levulinic acid, is a naturally occurring organic compound. It is widely used in various industries, including pharmaceuticals, agriculture, and food processing. Levulinic acid has gained significant attention due to its unique chemical properties and potential applications in different fields.
Aplicaciones Científicas De Investigación
Levulinic acid has been extensively studied for its potential applications in different fields. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. Levulinic acid also exhibits antimicrobial properties and can be used as a preservative in food processing.
Mecanismo De Acción
Levulinic acid acts as a weak acid and undergoes ionization in aqueous solutions. It can form hydrogen bonds with various functional groups, including hydroxyl, carboxyl, and amino groups. The mechanism of action of Levulinic acid is not well understood, but it is believed to act as an inhibitor of various enzymes, including proteases and phospholipases.
Biochemical and Physiological Effects:
Levulinic acid exhibits various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals in vitro. Levulinic acid also exhibits anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Levulinic acid can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Levulinic acid has several advantages in laboratory experiments. It is readily available and can be synthesized through various methods. Levulinic acid is also stable under normal laboratory conditions and can be stored for extended periods. However, Levulinic acid has some limitations, including its low solubility in water and its tendency to form complexes with various metal ions.
Direcciones Futuras
There are several future directions for the research on Levulinic acid. One potential area of research is the development of new synthetic methods for the production of Levulinic acid. Another area of research is the investigation of the potential applications of Levulinic acid in the field of renewable energy. Levulinic acid can be used as a platform chemical for the production of various biofuels, including bioethanol and biodiesel. Additionally, the investigation of the mechanism of action of Levulinic acid and its potential therapeutic applications in the treatment of various diseases is an area of ongoing research.
Métodos De Síntesis
Levulinic acid can be synthesized through various methods, including acid-catalyzed hydrolysis of hexoses, dehydration of fructose, and oxidation of levulinate esters. The most common method for the production of Levulinic acid is the acid-catalyzed hydrolysis of hexoses, which involves the use of mineral acids such as sulfuric acid or hydrochloric acid.
Propiedades
Número CAS |
139915-22-3 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)4-6-2-3-10-7(6)9/h4H,2-3H2,1H3/b6-4- |
Clave InChI |
CXGLOIFHYPUVGP-XQRVVYSFSA-N |
SMILES isomérico |
CC(=O)/C=C\1/CCOC1=O |
SMILES |
CC(=O)C=C1CCOC1=O |
SMILES canónico |
CC(=O)C=C1CCOC1=O |
Sinónimos |
2-Propanone, 1-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



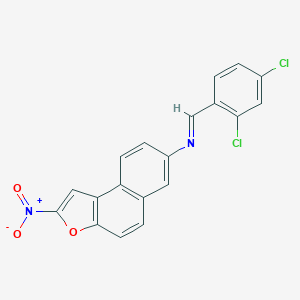
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

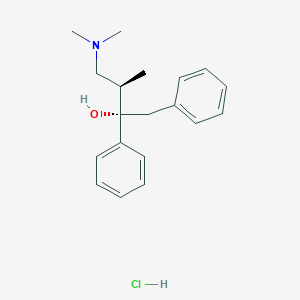
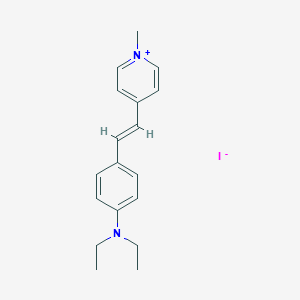
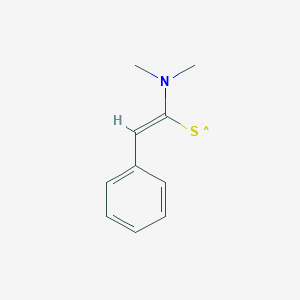
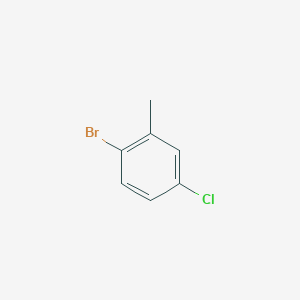
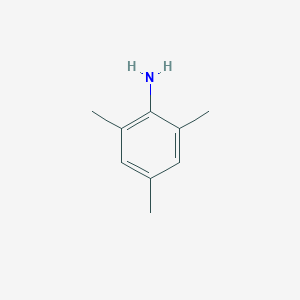
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
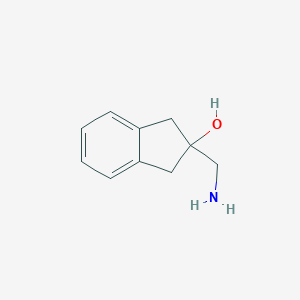
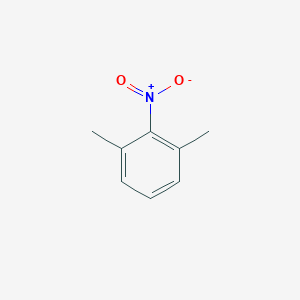
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
